molecular formula C11H20ClN3O B2432177 4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride CAS No. 1385696-78-5

4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Cat. No.: B2432177
CAS No.: 1385696-78-5
M. Wt: 245.75
InChI Key: WEPQEWUFUQSZAG-UHFFFAOYSA-N
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Description

4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives. For instance, the reaction between tert-butyl amidoxime and a suitable carboxylic acid derivative under dehydrating conditions can yield the oxadiazole ring.

  • Attachment to Piperidine: : The oxadiazole ring is then coupled with a piperidine derivative. This can be achieved through nucleophilic substitution reactions where the oxadiazole derivative reacts with a piperidine compound under basic conditions.

  • Formation of Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid. This step is crucial for enhancing the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives with varied properties.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a useful tool for probing the mechanisms of action of various biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science, coatings, and other industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
  • 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
  • 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine

Uniqueness

4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, such as enhanced stability or altered interaction with biological targets.

Properties

IUPAC Name

3-tert-butyl-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O.ClH/c1-11(2,3)10-13-9(15-14-10)8-4-6-12-7-5-8;/h8,12H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPQEWUFUQSZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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